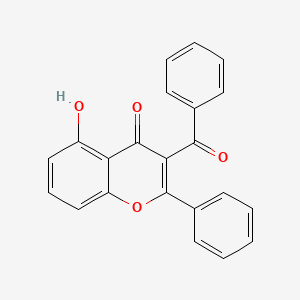

3-Benzoyl-5-hydroxyflavone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

50634-02-1 |

|---|---|

Molecular Formula |

C22H14O4 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

3-benzoyl-5-hydroxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C22H14O4/c23-16-12-7-13-17-18(16)21(25)19(20(24)14-8-3-1-4-9-14)22(26-17)15-10-5-2-6-11-15/h1-13,23H |

InChI Key |

IDCWYWHOWNUUJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=CC=C3O2)O)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic and Structural Elucidation of 3-Benzoyl-5-hydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Benzoyl-5-hydroxyflavone, a synthetic flavonoid derivative. The information detailed herein is essential for the structural confirmation, purity assessment, and further investigation of this compound in research and development settings. This document collates available data on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside the experimental protocols for data acquisition.

Spectroscopic Data

The structural integrity of this compound is established through a combination of spectroscopic techniques. While a complete dataset comprising ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this specific molecule is not available in a single source, this guide compiles the verified data and provides context from closely related analogs where necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data:

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The reported ¹H NMR data for this compound is presented in Table 1.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.5 (s, 1H) | singlet | 5-OH | |

| 8.20-7.20 (m, 13H) | multiplet | Aromatic-H |

¹³C NMR Data:

As of the latest literature search, specific ¹³C NMR data for this compound has not been reported. However, based on the known chemical shifts for the parent 5-hydroxyflavone structure and related benzoylated flavonoids, theoretical predictions and comparative analysis with similar structures can provide estimated chemical shifts.

Note: The absence of reported ¹³C NMR data highlights a gap in the complete spectroscopic characterization of this molecule and presents an opportunity for further research.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Specific experimental IR data for this compound is not currently available in the reviewed literature. However, the expected characteristic absorption bands can be predicted based on its chemical structure, which includes hydroxyl, carbonyl, and aromatic functionalities.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H (hydroxyl) stretching |

| ~1650 | C=O (flavone C4-carbonyl) stretching |

| ~1610 | C=O (benzoyl carbonyl) stretching |

| 1600-1450 | C=C (aromatic) stretching |

| ~1250 | C-O (ether) stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron impact mass spectrum of this compound has been reported.

Mass Spectrometry Data:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 342 | 100 | [M]⁺ |

| 324 | 15 | [M - H₂O]⁺ |

| 237 | 80 | [M - C₆H₅CO]⁺ |

| 105 | 95 | [C₆H₅CO]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented.

Synthesis of this compound

The synthesis of this compound is achieved through the acylation of 5-hydroxyflavone. A typical procedure involves the following steps:

-

Preparation of the starting material: 5-hydroxyflavone is dissolved in a suitable aprotic solvent, such as dry pyridine.

-

Acylation: Benzoyl chloride is added dropwise to the solution of 5-hydroxyflavone at room temperature with constant stirring.

-

Reaction monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice-cold dilute hydrochloric acid to precipitate the product.

-

Purification: The crude product is filtered, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

NMR Spectroscopy

For the acquisition of NMR spectra of flavonoid compounds, the following general protocol is typically followed:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Acquisition: Proton-decoupled spectra are typically acquired to simplify the spectrum. Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

A standard procedure for obtaining the IR spectrum of a solid flavonoid sample is as follows:

-

Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound was obtained using the following method:

-

Ionization Method: Electron Impact (EI) ionization was used.

-

Instrumentation: The analysis was performed on a double-focusing mass spectrometer.

-

Sample Introduction: The sample was introduced via a direct insertion probe.

-

Data Analysis: The resulting mass spectrum shows the molecular ion peak and various fragment ions, which are analyzed to confirm the structure.

Workflow and Logical Relationships

The process of spectroscopic analysis for a compound like this compound follows a logical workflow to ensure accurate structural elucidation and characterization.

Caption: Workflow for the Synthesis and Spectroscopic Characterization of this compound.

The Biological Activity of 3-Benzoyl-5-hydroxyflavone Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, have long been recognized for their broad spectrum of biological activities. Among these, the flavone subclass has attracted significant attention for its potential therapeutic applications, particularly in the realm of cancer chemotherapy and enzyme inhibition. A specific and synthetically intriguing subgroup, the 3-benzoyl-5-hydroxyflavone derivatives, presents a unique structural scaffold that is anticipated to confer distinct pharmacological properties. The presence of a benzoyl group at the 3-position of the flavone core, combined with a hydroxyl group at the 5-position, offers key pharmacophoric features that can influence molecular interactions with biological targets. This technical guide aims to provide an in-depth overview of the current, albeit limited, understanding of the biological activities of this compound derivatives, with a focus on their potential as anticancer agents and enzyme inhibitors.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through multi-step chemical processes. A common strategy involves the Baker-Venkataraman rearrangement, a key reaction in flavonoid synthesis. The general synthetic approach is outlined below:

This synthetic route allows for the introduction of various substituents on both the A and B rings of the flavone scaffold, as well as on the 3-benzoyl moiety, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Biological Activities and Quantitative Data

While extensive research specifically targeting this compound derivatives is limited, preliminary studies on closely related 3-benzoylflavones indicate promising biological potential, particularly in the areas of anticancer and anti-inflammatory activities. The data presented below is for a substituted 3-benzoylflavone and serves as a representative example of the potential activities of this class of compounds.

Table 1: Biological Activity of a Substituted 3-Benzoylflavone Derivative

| Biological Activity | Assay Model | Endpoint | Result |

| Antioxidant | DPPH radical scavenging | IC50 | 19.75 µg/ml |

| Anti-inflammatory | Carrageenan-induced rat paw edema | % reduction in edema | 83.75 ± 5.30 % |

| Cytotoxicity | Brine Shrimp Lethality Assay | IC50 | 0.45 mg/ml |

| Anticancer | NCI-60 cell line screen | Active against | Renal cancer cell line UO-31 |

Note: The specific substitutions on the flavone core are not detailed in the source material.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies for key biological assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced, leading to a decrease in absorbance.

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well microplate, add a series of dilutions of the test compound to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.

-

After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100

-

The IC50 value (the concentration that inhibits cell growth by 50%) is determined from a dose-response curve.

Potential Signaling Pathways

Based on the known mechanisms of action of other flavonoids, this compound derivatives are hypothesized to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.

It is proposed that this compound derivatives may inhibit the activity of key kinases such as PI3K and Akt, leading to the downstream suppression of cell survival signals and the induction of apoptosis in cancer cells.

Conclusion and Future Directions

The structural features of this compound derivatives suggest a high potential for significant biological activity. While current research specifically on this subclass is in its nascent stages, preliminary data from related compounds are encouraging. Future research should focus on the synthesis and biological evaluation of a diverse library of these derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Such investigations will be instrumental in determining the therapeutic potential of this compound derivatives and advancing them as lead compounds in drug discovery programs.

Navigating the Physicochemical Landscape of 3-Benzoyl-5-hydroxyflavone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-benzoyl-5-hydroxyflavone, a synthetic flavonoid derivative. Due to the limited availability of direct experimental data for this specific compound, this paper establishes a framework for its characterization by leveraging data from its core structure, 5-hydroxyflavone, and outlining detailed methodologies for its empirical evaluation. This guide serves as a foundational resource for researchers engaged in the preclinical and formulation development of flavonoid-based therapeutic agents, offering robust protocols for determining crucial physicochemical parameters.

Introduction

Flavonoids represent a diverse class of polyphenolic compounds widely recognized for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. The efficacy and bioavailability of these compounds are intrinsically linked to their solubility and stability. This compound, a derivative of the flavone backbone, is a compound of interest for further investigation. Understanding its solubility in various solvent systems and its stability under different environmental conditions is paramount for its development as a potential therapeutic agent.

While specific experimental data on this compound is scarce in publicly available literature, a 1997 study confirmed its synthesis and characterized its mass spectra. This guide will, therefore, extrapolate potential properties from its parent compound, 5-hydroxyflavone, and provide detailed experimental protocols to empower researchers to determine the precise solubility and stability profiles of this compound.

Physicochemical Properties of the Core Structure: 5-Hydroxyflavone

To infer the potential characteristics of this compound, it is instructive to examine the properties of its structural precursor, 5-hydroxyflavone.

Solubility of 5-Hydroxyflavone

Flavonoids, in general, exhibit poor aqueous solubility due to their largely hydrophobic aromatic structures. 5-hydroxyflavone is known to be practically insoluble in water but shows solubility in organic solvents. The presence of the hydroxyl group at the 5-position can slightly enhance polarity compared to the unsubstituted flavone backbone.

Table 1: Reported Solubility of 5-Hydroxyflavone

| Solvent | Solubility | Reference |

| Water | Poor/Limited | [1] |

| Organic Solvents | Soluble | [1] |

Note: Quantitative solubility data for 5-hydroxyflavone in a range of pharmaceutically relevant solvents is not extensively reported in the literature. The addition of a benzoyl group at the 3-position in this compound is expected to increase the molecule's lipophilicity, likely resulting in even lower aqueous solubility and potentially altered solubility in organic solvents.

Stability of 5-Hydroxyflavone

The stability of flavonoids is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The 5-hydroxy group can participate in chelation with metal ions, which can influence its stability.

No specific quantitative stability data for 5-hydroxyflavone under various stress conditions was found in the reviewed literature. However, general knowledge of flavonoids suggests that they can be susceptible to degradation in alkaline conditions and upon exposure to UV light.

Experimental Protocols for the Determination of Solubility and Stability

The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of this compound.

Solubility Determination

A common and reliable method for determining the solubility of a compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

3.1.1. Shake-Flask Solubility Protocol

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetone, dimethyl sulfoxide).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The filtered solution is then appropriately diluted and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.

Table 2: Example HPLC-UV Method Parameters for Flavonoid Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by UV-Vis spectral scan of this compound |

This is a general method and should be optimized and validated for this compound.

3.1.2. Data Presentation

The solubility data should be compiled in a clear, tabular format for easy comparison.

Table 3: Template for Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | ||

| PBS (pH 7.4) | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| DMSO | 25 | ||

| Water | 37 | ||

| PBS (pH 7.4) | 37 | ||

| Ethanol | 37 | ||

| Methanol | 37 | ||

| Acetone | 37 | ||

| DMSO | 37 |

Stability Studies (Forced Degradation)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[2][3] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[2]

3.2.1. Forced Degradation Protocol

A stock solution of this compound is prepared and subjected to the following stress conditions:

-

Acidic Hydrolysis: Treat with 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).[4][5]

-

Basic Hydrolysis: Treat with 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined period.[4][5]

-

Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[5]

-

Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 60-80°C).[5]

-

Photolytic Degradation: Expose a solution to UV light in a photostability chamber.

Samples are withdrawn at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

3.2.2. Data Presentation

The results of the forced degradation studies should be summarized in a table.

Table 4: Template for Forced Degradation Data of this compound

| Stress Condition | Time (hours) | % Assay of this compound | % Degradation | Number of Degradants |

| 0.1 N HCl (60°C) | 2 | |||

| 8 | ||||

| 24 | ||||

| 0.1 N NaOH (60°C) | 2 | |||

| 8 | ||||

| 24 | ||||

| 3% H₂O₂ (RT) | 2 | |||

| 8 | ||||

| 24 | ||||

| Thermal (80°C) | 24 | |||

| 48 | ||||

| Photolytic (UV) | 24 | |||

| 48 |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for shake-flask solubility determination.

Caption: Workflow for forced degradation (stability) studies.

Conclusion

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpp.com [ijrpp.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Presumed Mechanism of Action of 3-Benzoyl-5-hydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific biological activities of 3-Benzoyl-5-hydroxyflavone is limited in publicly available literature. This guide, therefore, presents a putative mechanism of action based on the well-documented activities of structurally related flavonoids, including 3-hydroxyflavones, 5-hydroxyflavones, and other benzoyl-substituted flavones. The information herein is intended to serve as a foundational resource to guide future research and drug development efforts.

Core Structural Features and Predicted Bioactivities

This compound belongs to the flavonoid class of polyphenolic secondary metabolites, which are widely recognized for their diverse pharmacological properties.[1][2] The core structure, a 2-phenyl-1-benzopyran-4-one backbone, is adorned with a hydroxyl group at the 5-position and a benzoyl group at the 3-position. These substitutions are predicted to significantly influence its biological effects. The hydroxyl group at the 5-position is a common feature in many biologically active flavonoids, while the 3-benzoyl group is a less common but important modification that can confer unique properties. Based on the activities of related compounds, the primary mechanisms of action of this compound are likely to encompass anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[3][4][5]

Caption: Chemical structure of this compound.

Quantitative Data on Related Flavonoids

The following table summarizes the reported in vitro biological activities of various flavones that are structurally related to this compound. This data provides a comparative basis for predicting the potential potency of the target compound.

| Compound | Assay/Target | Cell Line/System | Activity (IC50) | Reference |

| 3-Benzoyl flavone derivative | Antioxidant (DPPH) | Cell-free | 19.75 µg/ml | [3] |

| 3-Benzoyl flavone derivative | Cytotoxicity | Brine Shrimp Nauplii | 0.45 mg/ml | [3] |

| Amino-substituted flavone (10j) | p56lck tyrosine kinase | In vitro | 18 µM | [3] |

| Amino-substituted flavone (10a) | EGFr tyrosine kinase | In vitro | 8.7 µM | [3] |

| Amino-substituted flavone (10m) | EGFr tyrosine kinase | In vitro | 7.8 µM | [3] |

| Amino-substituted flavone (10a) | p60v-src tyrosine kinase | In vitro | 28.8 µM | [3] |

| Amino-substituted flavone (10m) | p60v-src tyrosine kinase | In vitro | 38.4 µM | [3] |

| 3',4',5'-Trimethoxy flavonoid benzimidazole derivative (15) | Antiproliferative | MGC-803 | 20.47 ± 2.07 µM | [6] |

| 3',4',5'-Trimethoxy flavonoid benzimidazole derivative (15) | Antiproliferative | MCF-7 | 43.42 ± 3.56 µM | [6] |

| 3',4',5'-Trimethoxy flavonoid benzimidazole derivative (15) | Antiproliferative | HepG-2 | 35.45 ± 2.03 µM | [6] |

| 3',4',5'-Trimethoxy flavonoid benzimidazole derivative (15) | Antiproliferative | MFC | 23.47 ± 3.59 µM | [6] |

| 5,3'-Dihydroxyflavone | α-Amylase Inhibition | In vitro | 1.2 ± 0.1 µM | [7] |

| 7,3'-Dihydroxyflavone | α-Amylase Inhibition | In vitro | 1.4 ± 0.1 µM | [7] |

| 7-Hydroxy-3',4',5',6-tetramethoxyflavone | Antioxidant (ABTS) | Cell-free | 6.3 µM | [7] |

| 7-Hydroxy-3',4',5',6-tetramethoxyflavone | Antioxidant (DPPH) | Cell-free | 5.2 µM | [7] |

| 7,3'-Dihydroxyflavone | Cytotoxicity | HCT116 | 4.6 µM | [7] |

Predicted Mechanisms of Action

Flavonoids are well-established as potent antioxidants and anti-inflammatory agents.[8] Their antioxidant capacity is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cellular components.[1][9] The hydroxyl group at the 5-position in this compound is expected to contribute to this activity. Furthermore, some substituted 3-benzoyl flavones have demonstrated significant antioxidant potential.[3] The anti-inflammatory effects of flavonoids are often mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases and lipoxygenases, and the modulation of signaling pathways like the NF-κB pathway.[8] A study on a substituted 3-benzoyl flavone showed a significant reduction in edema in a carrageenan-induced rat paw edema model, indicating potent anti-inflammatory action.[3]

Caption: Putative antioxidant mechanism of this compound.

The anti-cancer properties of flavonoids are a major area of research.[10] They can exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.[11][12] Structurally similar compounds, such as 3',4',5'-trimethoxy flavonoid benzimidazole derivatives, have shown potent antiproliferative activity against various cancer cell lines, including human gastric cancer (MGC-803), breast cancer (MCF-7), and hepatoma (HepG-2) cells.[6] It is plausible that this compound could also exhibit cytotoxic effects on cancer cells. The underlying mechanism may involve the modulation of key signaling pathways that regulate cell cycle and apoptosis, such as the MAPK/ERK/JNK pathway.[11]

Caption: Experimental workflow for assessing anti-cancer activity.

Flavonoids have demonstrated considerable potential in the field of neuroprotection.[13][14] Their ability to cross the blood-brain barrier allows them to exert their effects directly within the central nervous system. The neuroprotective actions of flavonoids are thought to be mediated by their antioxidant and anti-inflammatory properties, as well as their ability to modulate neuronal signaling pathways.[4] For instance, some flavonoids can protect neurons from injury induced by neurotoxins and suppress neuroinflammation.[13] Given that fluorinated derivatives of 3',4',5'-trihydroxyflavone have shown conserved neuroprotective activity, it is reasonable to hypothesize that this compound may also possess neuroprotective properties.[5]

Caption: Proposed neuroprotective signaling pathways modulated by flavonoids.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in elucidating the precise mechanism of action of this compound.

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[16][18]

-

Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][18]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

This assay is used to determine the inhibitory activity of a compound against a specific protein kinase.[19][20][21]

-

Reagent Preparation: Prepare the assay buffer, kinase, substrate (peptide or protein), ATP, and the test compound (this compound) at the desired concentrations.

-

Assay Reaction: In a 96-well plate, add the kinase and the test compound at various concentrations.[20] Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP (often radiolabeled, e.g., [γ-33P]ATP).[20]

-

Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 60 minutes).[20]

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as 2% (v/v) H3PO4.[20]

-

Detection: The method of detection depends on the assay format. For radiometric assays, the phosphorylated substrate is captured on a filter plate, and the incorporated radioactivity is measured using a scintillation counter.[20] For fluorescence- or luminescence-based assays, the signal is read using a plate reader.[22]

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

This assay is used to study the effect of a compound on the transcriptional activity of a specific gene promoter.[23][24][25][26]

-

Cell Transfection: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of the promoter of interest and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[27]

-

Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound.

-

Cell Lysis: After the desired treatment period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a passive lysis buffer.[23]

-

Luciferase Activity Measurement: Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate to the cell lysate and measure the luminescence. Then, add a stop reagent that quenches the firefly luciferase activity and simultaneously activates the Renilla luciferase, and measure the second luminescence.[23]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in promoter activity in the treated cells compared to the untreated control.

Western blotting is a technique used to detect specific proteins in a sample and to analyze their expression levels.[28][29][30][31]

-

Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling them in SDS-PAGE sample buffer. Separate the proteins based on their molecular weight by running them on a polyacrylamide gel.[30]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[31]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated forms of signaling proteins like Akt, ERK, or p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[29]

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet widely available, the extensive body of research on structurally related flavonoids provides a strong basis for predicting its biological activities. It is hypothesized that this compound will exhibit antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. The provided experimental protocols offer a roadmap for the systematic investigation of these potential activities and the elucidation of the underlying molecular mechanisms. Further research is warranted to fully characterize the pharmacological profile of this compound and to evaluate its potential as a therapeutic agent.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 14. What Happens to Your Body When You Eat Cacao [verywellhealth.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. 2.6. Kinase Profiling Assay [bio-protocol.org]

- 21. reactionbiology.com [reactionbiology.com]

- 22. caymanchem.com [caymanchem.com]

- 23. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 24. opentrons.com [opentrons.com]

- 25. static.fishersci.eu [static.fishersci.eu]

- 26. Luciferase Assay to Study the Activity of a Cloned Promoter DNA Fragment | Springer Nature Experiments [experiments.springernature.com]

- 27. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Western Blot Protocol | Proteintech Group [ptglab.com]

- 29. m.youtube.com [m.youtube.com]

- 30. youtube.com [youtube.com]

- 31. Western Blot Video Protocol | Proteintech Group [ptglab.com]

In Vitro Antioxidant Activity of 3-Benzoyl-5-hydroxyflavone and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which play a crucial role in mitigating oxidative stress implicated in numerous pathological conditions. Within this class, 5-hydroxyflavones and their derivatives are of particular interest due to their structural features that suggest potent free-radical scavenging and metal-chelating abilities. This technical guide provides an in-depth overview of the in vitro antioxidant activity of 3-Benzoyl-5-hydroxyflavone and its related analogs. While specific quantitative data for this compound is limited in publicly accessible literature, this document consolidates the available information on structurally related compounds and provides detailed experimental protocols for the evaluation of their antioxidant potential. Furthermore, it delves into the potential molecular mechanisms, such as the activation of the Nrf2 signaling pathway, and provides visual workflows to guide future research in this area.

Introduction to 5-Hydroxyflavones as Antioxidants

The antioxidant activity of flavonoids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The arrangement and number of hydroxyl groups, as well as other structural features, significantly influence their antioxidant capacity. The 5-hydroxy-4-keto chelating site in the C ring of flavonoids is known to contribute to their free radical scavenging activity. The introduction of a benzoyl group at the 3-position of the 5-hydroxyflavone scaffold presents an interesting chemical modification, the impact of which on the overall antioxidant potential warrants thorough investigation.

Quantitative Antioxidant Activity Data

Specific, peer-reviewed data on the in vitro antioxidant activity of this compound is scarce. However, a study on a "substituted 3-benzoyl flavone" has reported significant antioxidant potential.[1] The exact substitution pattern of this compound was not specified in the available abstract. Below is a summary of the available data for this related compound and other relevant flavones.

| Compound/Extract | Assay | IC50/EC50 Value | Reference |

| Substituted 3-benzoyl flavone | DPPH Radical Scavenging | 19.75 µg/mL | [1] |

| 3-hydroxyflavone | DPPH Radical Scavenging | 650 µg/mL | [2] |

| 3-methoxyflavone | DPPH Radical Scavenging | 830 µg/mL | [2] |

| 3-acetoxyflavone | DPPH Radical Scavenging | 1000 µg/mL | [2] |

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the activity of the free radical. A lower IC50 value indicates a higher antioxidant activity. The data for 3-hydroxy, 3-methoxy, and 3-acetoxy flavones are provided for comparative purposes to illustrate the effect of substitution at the 3-position on the flavone core.

Experimental Protocols for In Vitro Antioxidant Assays

A comprehensive evaluation of the antioxidant potential of a compound requires the use of multiple assays that measure different aspects of its antioxidant activity. Below are detailed protocols for four commonly used in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Test compound (this compound or analog)

-

Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)

-

96-well microplate reader or a UV-Vis spectrophotometer

-

Micropipettes

-

-

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Preparation of test compound and standard solutions: Prepare a stock solution of the test compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.

-

Assay:

-

In a 96-well plate, add 100 µL of the various concentrations of the test compound or standard to the wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the test compound/standard solution.

-

For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. After incubation, measure the absorbance at 517 nm.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound/standard.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound/standard to determine the IC50 value.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

-

Reagents and Equipment:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS) or ethanol

-

Test compound

-

Positive control (e.g., Trolox)

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Assay:

-

Add 1.0 mL of the ABTS•+ working solution to 10 µL of the test compound solution at various concentrations.

-

-

Measurement: Measure the absorbance at 734 nm after a 6-minute incubation.

-

Calculation: Calculate the percentage of inhibition similarly to the DPPH assay.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

-

Reagents and Equipment:

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

-

Mix the above solutions in a 10:1:1 (v/v/v) ratio.

-

Test compound

-

Positive control (e.g., FeSO₄·7H₂O)

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Assay:

-

Add 1.5 mL of the freshly prepared FRAP reagent to a test tube.

-

Add 50 µL of the test compound solution.

-

-

Incubation and Measurement: Incubate the mixture at 37°C for 4 minutes and measure the absorbance at 593 nm.

-

Calibration Curve: Prepare a calibration curve using a ferrous sulfate solution of known concentrations. The antioxidant capacity is expressed as ferrous ion equivalents.

-

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay determines the ability of a compound to scavenge hydrogen peroxide, a reactive oxygen species.

-

Reagents and Equipment:

-

Hydrogen peroxide (40 mM) in phosphate buffer (pH 7.4)[3]

-

Test compound

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Assay:

-

Add a solution of the test compound at various concentrations to a 40 mM solution of H₂O₂ in phosphate buffer.[3]

-

-

Measurement: Measure the absorbance of the hydrogen peroxide at 230 nm after 10 minutes against a blank solution containing the phosphate buffer and the test compound without hydrogen peroxide.[3]

-

Calculation: The percentage of H₂O₂ scavenging is calculated as:

Where A_control is the absorbance of the control (H₂O₂ solution without the test compound) and A_sample is the absorbance in the presence of the test compound.

-

Potential Mechanisms of Antioxidant Action: The Nrf2-Keap1 Signaling Pathway

Flavonoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating endogenous antioxidant defense systems. A key pathway involved is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[4][5]

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[4][5] Upon exposure to oxidative stress or electrophilic compounds like certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2.[4] Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[4][5] These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances.

Visualizing Workflows and Pathways

To aid in the conceptualization of experimental design and understanding of molecular mechanisms, the following diagrams are provided.

Caption: A generalized experimental workflow for screening the in vitro antioxidant activity of a test compound.

Caption: The Keap1-Nrf2 signaling pathway and its activation by flavonoids under oxidative stress.

Conclusion and Future Directions

The available, albeit limited, evidence suggests that 3-substituted-5-hydroxyflavones possess antioxidant activity. The reported potent DPPH radical scavenging activity of a substituted 3-benzoyl flavone highlights the potential of this specific chemical scaffold. However, a significant knowledge gap exists regarding the precise in vitro antioxidant profile of this compound.

Future research should focus on:

-

The synthesis and purification of this compound to enable definitive in vitro testing.

-

A comprehensive evaluation of its antioxidant activity using a battery of assays, including those detailed in this guide.

-

Elucidation of its ability to modulate key signaling pathways, such as the Nrf2-Keap1 pathway, to understand its indirect antioxidant mechanisms.

-

Structure-activity relationship (SAR) studies of a series of this compound derivatives to identify key structural features for optimal antioxidant activity.

Such studies will be instrumental in validating the therapeutic potential of this compound and its analogs as novel antioxidant agents for application in the pharmaceutical and nutraceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of 3-Benzoyl-5-hydroxyflavone: A Technical Overview for Researchers

Disclaimer: Scientific literature explicitly detailing the anti-inflammatory properties and mechanisms of 3-Benzoyl-5-hydroxyflavone is currently limited. This guide, therefore, extrapolates potential activities based on the known anti-inflammatory effects of the broader flavonoid class and available data on structurally related compounds. Further empirical studies are necessary to fully elucidate the specific activities of this compound.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are widely recognized for their potential health benefits, including antioxidant and anti-inflammatory activities. This compound belongs to the flavone subclass and is a synthetic derivative. While direct and extensive research on its anti-inflammatory properties is not yet available in published literature, its structural features suggest it may interact with key inflammatory pathways. This document provides a technical guide for researchers and drug development professionals on the potential anti-inflammatory profile of this compound, based on existing knowledge of flavonoid pharmacology.

Potential Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of flavonoids are generally attributed to their ability to modulate various signaling pathways and enzymes involved in the inflammatory cascade. The primary hypothesized mechanisms for this compound, based on its chemical class, include the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).

Inhibition of Pro-Inflammatory Enzymes

Flavonoids have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, potent mediators of inflammation and pain. While no specific data exists for this compound, this remains a primary putative mechanism of action.

Modulation of Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Flavonoids are known to inhibit this pathway at multiple points.

Hypothesized NF-κB signaling pathway modulation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway, including p38, JNK, and ERK, is another critical regulator of inflammation. These kinases are activated by various extracellular stimuli and phosphorylate downstream targets, leading to the production of inflammatory mediators. Several flavonoids have been reported to suppress the activation of p38 and JNK.

General MAPK signaling pathway in inflammation.

In Vivo Anti-Inflammatory Activity Data (Related Compound)

While specific data for this compound is lacking, a study on a "3-benzoyl flavone with electron donating substitutions" demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.

| Compound | Experimental Model | Parameter Measured | Result | LD50 |

| 3-benzoyl flavone with electron donating substitutions | Carrageenan-induced rat paw edema | % reduction in edema | 83.75 ± 5.30 % | 200 mg/kg body weight (oral) |

Experimental Protocols for a Priori Assessment of Anti-Inflammatory Activity

The following are generalized protocols for key experiments that would be necessary to determine the anti-inflammatory activity of this compound.

Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

-

Animals: Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are fasted overnight before the experiment.

-

Groups:

-

Control group (vehicle)

-

Positive control group (e.g., Indomethacin, 10 mg/kg)

-

Test groups (this compound at various doses)

-

-

Procedure:

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The vehicle, positive control, or test compound is administered orally or intraperitoneally.

-

After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Workflow for Carrageenan-Induced Paw Edema Assay.

In Vitro COX Inhibition Assay

This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

-

Substrate: Arachidonic acid.

-

Procedure:

-

The test compound (at various concentrations) is pre-incubated with the COX enzyme.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.

-

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Measurement of Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

This cell-based assay assesses the effect of the compound on the production of pro-inflammatory cytokines.

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.

-

Procedure:

-

Cells are seeded in culture plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for a set time (e.g., 1 hour).

-

Inflammation is induced by stimulating the cells with LPS (e.g., 1 µg/mL).

-

After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

-

Data Analysis: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using ELISA kits. The IC50 for the inhibition of each cytokine can be calculated.

Conclusion and Future Directions

While this compound remains a largely uncharacterized compound in the context of inflammation, its flavonoid backbone provides a strong rationale for its investigation as a potential anti-inflammatory agent. The immediate next steps for characterizing this molecule should involve a systematic evaluation using the in vitro and in vivo models described above to generate quantitative data on its efficacy and to elucidate its precise mechanism of action. Such studies will be crucial in determining its potential for further development as a therapeutic agent.

The Structure-Activity Relationship of 3-Benzoyl-5-hydroxyflavone: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Synthetic Strategies, Biological Activities, and Molecular Mechanisms

Flavonoids, a diverse class of polyphenolic compounds, have long been recognized for their broad spectrum of pharmacological activities. Among them, 3-benzoyl-5-hydroxyflavone and its derivatives have emerged as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 3-benzoyl-5-hydroxyflavones, detailing their synthesis, biological evaluation, and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of flavonoid-based therapeutics.

Core Concepts: Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is intricately linked to their molecular architecture. The presence, position, and nature of substituents on the flavone core, particularly the benzoyl group at the 3-position and the hydroxyl group at the 5-position, play a pivotal role in modulating their pharmacological effects. Key structural features influencing activity include:

-

The 3-Benzoyl Moiety: The benzoyl group at the 3-position is a critical determinant of activity. Variations in the substitution pattern on this benzoyl ring can significantly impact potency and selectivity.

-

The 5-Hydroxy Group: The hydroxyl group at the 5-position is known to contribute to the antioxidant and anti-inflammatory properties of flavonoids. Its presence is often crucial for chelating metal ions and scavenging free radicals.

-

Substitution on the Flavone Rings: The substitution pattern on the A and B rings of the flavone nucleus with hydroxyl, methoxy, or other functional groups can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related derivatives, highlighting their anticancer and antioxidant activities.

| Compound | Substituents | Activity | Assay | IC50 (µM) | Reference |

| 1 | This compound | Antioxidant | DPPH Radical Scavenging | 19.75 µg/ml | [1] |

| 2 | This compound | Cytotoxicity | Brine Shrimp Lethality | 0.45 mg/ml | [1] |

Note: The available quantitative data for a systematic series of this compound derivatives is limited. The provided data is based on a substituted 3-benzoyl flavone and serves as an initial reference point. Further studies are required to establish a comprehensive quantitative SAR.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a modified Baker-Venkataraman rearrangement.[1]

Step 1: Benzoylation of 2,6-dihydroxyacetophenone

-

Dissolve 2,6-dihydroxyacetophenone in pyridine.

-

Add benzoyl chloride dropwise at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the product.

-

Filter, wash with water, and dry the crude 2-benzoyloxy-6-hydroxyacetophenone.

Step 2: Baker-Venkataraman Rearrangement

-

Dissolve the product from Step 1 in pyridine.

-

Add powdered potassium hydroxide and heat the mixture.

-

Stir at an elevated temperature for a few hours.

-

Cool the reaction mixture and acidify with dilute acetic acid to precipitate the diketone intermediate.

-

Filter, wash, and dry the crude 1-(2,6-dihydroxyphenyl)-3-phenylpropane-1,3-dione.

Step 3: Acid-Catalyzed Cyclization

-

Dissolve the diketone from Step 2 in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture under reflux for several hours.

-

Cool the mixture and pour it onto crushed ice to precipitate the final product, this compound.

-

Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Biological Assays

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[2][3]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of compounds.[4][5][6]

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a specific concentration (e.g., 0.1 mM). The solution should have a deep violet color.

-

Reaction Mixture: In a 96-well plate or test tubes, add various concentrations of the test compounds. Also, prepare a control containing only the solvent and a positive control with a known antioxidant (e.g., ascorbic acid or quercetin).

-

Initiation of Reaction: Add the DPPH solution to each well/tube and mix.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer. The discoloration of the DPPH solution from violet to yellow indicates radical scavenging.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against compound concentration.

Signaling Pathways and Molecular Mechanisms

The biological effects of this compound are likely mediated through the modulation of key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival.[7][8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes involved in the inflammatory response. Flavonoids, including potentially this compound, are known to inhibit NF-κB signaling by interfering with the activity of the IKK complex or by directly inhibiting the nuclear translocation of NF-κB.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that plays a central role in cell proliferation, differentiation, and apoptosis.[10][11][12] The pathway is typically initiated by the activation of a receptor tyrosine kinase, which leads to the sequential activation of Ras, Raf, MEK, and finally ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression. Dysregulation of the MAPK pathway is a hallmark of many cancers. Certain flavonoids have been shown to inhibit the MAPK pathway at various levels, thereby exerting their antiproliferative effects.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its biological activity is highly dependent on its chemical structure, and a thorough understanding of its SAR is crucial for the design of more potent and selective analogs. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a framework for the continued exploration of this important class of compounds. Further research focusing on the generation of a comprehensive library of derivatives and their evaluation in a broader range of biological assays will be instrumental in unlocking the full therapeutic potential of 3-benzoyl-5-hydroxyflavones. The elucidation of their precise interactions with key signaling pathways, such as NF-κB and MAPK, will pave the way for the rational design of next-generation flavonoid-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. researchhub.com [researchhub.com]

- 4. Frontiers | Investigation of the fermentation filtrate from soapberry (Sapindus mukorossi Gaertn.) pericarp on improving the microbial diversity and composition of the human scalp [frontiersin.org]

- 5. youtube.com [youtube.com]

- 6. google.com [google.com]

- 7. Cell nucleus - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Pathophysiology of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

A Technical Guide to the Discovery and Isolation of Novel Benzoylated Flavonoids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of novel benzoylated flavonoids. These compounds, a unique subclass of flavonoids characterized by the presence of one or more benzoyl groups, have garnered significant interest in the scientific community for their potent cytotoxic and anti-inflammatory activities. This document details the experimental protocols for their extraction and purification, summarizes their biological activities with quantitative data, and visualizes their mechanisms of action through signaling pathway diagrams.

Introduction to Benzoylated Flavonoids

Benzoylated flavonoids are a class of plant secondary metabolites distinguished by the esterification of a hydroxyl group on the flavonoid backbone with a benzoic acid moiety. This structural modification can significantly influence the compound's lipophilicity and biological activity, often enhancing its cytotoxic and enzyme inhibitory properties. The Annonaceae family of plants, including genera such as Popowia, Mitrephora, and Uvaria, are particularly rich sources of these unique compounds. Recent research has focused on isolating novel benzoylated flavonoids from these sources and evaluating their potential as anticancer and anti-inflammatory agents.

Experimental Protocols: From Plant Material to Pure Compound

The isolation of novel benzoylated flavonoids is a multi-step process that requires careful optimization of extraction and chromatographic techniques. The following protocols are detailed methodologies for the successful isolation of these compounds.

General Extraction Procedure

A common starting point for the isolation of benzoylated flavonoids is the preparation of a crude extract from dried and powdered plant material.

Protocol for Extraction:

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves, stem bark) at room temperature and grind it into a fine powder.

-

Maceration: Soak the powdered plant material in a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (typically 48-72 hours). The ratio of plant material to solvent is generally 1:5 to 1:10 (w/v). The maceration process is often repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: Filter the combined extracts to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Separation and Purification

The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic steps to isolate the target benzoylated flavonoids.

Protocol for Column Chromatography:

-

Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC):

-

Pack a VLC column with silica gel.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the VLC column.

-

Elute the column with a stepwise gradient of solvents with increasing polarity, for example, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), and then ethyl acetate and methanol (e.g., 9:1, 1:1).

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing flavonoids.

-

-

Further Purification (e.g., Sephadex LH-20 Column Chromatography):

-

Pack a column with Sephadex LH-20 and equilibrate it with the appropriate solvent (e.g., methanol or a mixture of dichloromethane and methanol).

-

Dissolve the flavonoid-rich fraction obtained from the previous step in the mobile phase.

-

Apply the sample to the column and elute with the same solvent.

-

This step is effective for separating compounds based on their molecular size and polarity, and helps in removing pigments and other impurities.

-

-

Final Purification (e.g., Preparative High-Performance Liquid Chromatography - HPLC):

-

For obtaining high-purity compounds, preparative HPLC is the method of choice.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile. The specific gradient will depend on the polarity of the target compounds and must be optimized.

-

Detection: A UV detector is used to monitor the elution of compounds, typically at wavelengths around 254 nm and 280 nm.

-

Collect the peaks corresponding to the desired benzoylated flavonoids.

-

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure, including the position of the benzoyl group(s).

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyl, carbonyl, aromatic rings).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about the flavonoid's chromophoric system.

Quantitative Data on Biological Activity

Novel benzoylated flavonoids have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes the in vitro cytotoxic activities (IC₅₀ values) of representative novel benzoylated flavonoids.

| Compound | Plant Source | Cancer Cell Line | IC₅₀ (µM) |

| Pisocaproine | Popowia pisocarpa | A549 (Lung) | 2.8 |

| MCF-7 (Breast) | 3.5 | ||

| HeLa (Cervical) | 4.1 | ||

| Grandiflorone A | Uvaria grandiflora | HT-29 (Colon) | 1.9 |

| PC-3 (Prostate) | 2.5 | ||

| Vandeflorin A | Mitrephora vandaeflora | K562 (Leukemia) | 0.8 |

Signaling Pathways and Mechanisms of Action

Benzoylated flavonoids exert their cytotoxic effects through the modulation of key cellular signaling pathways, primarily by inducing apoptosis (programmed cell death).

Experimental Workflow for Elucidating Mechanism of Action

The following workflow outlines the typical experimental approach to investigate the mechanism of action of a novel benzoylated flavonoid.

Caption: Experimental workflow for mechanism of action studies.

The Apoptosis Signaling Pathway

Many flavonoids, including their benzoylated derivatives, induce apoptosis in cancer cells by modulating the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A simplified representation of this process is shown below. Flavonoids can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Caption: Simplified overview of apoptosis induction by flavonoids.

The NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Some flavonoids have been shown to inhibit the NF-κB pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. Flavonoids can block this process by inhibiting the degradation of IκB.

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

Conclusion and Future Directions

The discovery and isolation of novel benzoylated flavonoids represent a promising avenue for the development of new therapeutic agents, particularly in the field of oncology. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research in this area. Future studies should focus on the continued exploration of biodiversity for new benzoylated flavonoid structures, the optimization of isolation techniques to improve yields and purity, and in-depth investigations into their mechanisms of action to identify novel molecular targets. Furthermore, preclinical and clinical studies will be essential to translate the promising in vitro activities of these compounds into effective therapies for human diseases.

Methodological & Application

Synthesis of 3-Benzoyl-5-hydroxyflavone via Baker-Venkataraman Reaction: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract